molecular formula C4H3F3N2O2S2 B1309840 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 27603-25-4

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B1309840
CAS No.: 27603-25-4
M. Wt: 232.2 g/mol
InChI Key: SQLPTSMJAQPVKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLPTSMJAQPVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865385
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Molecular Weight

232.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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CAS No.

27603-25-4
Record name 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Record name 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of a sulfonyl hydrazide with a trifluoromethyl ketone under acidic conditions can lead to the formation of the desired thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1. Antifungal Properties
Research indicates that 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole exhibits significant antifungal activity. It has been documented as an effective agent against various fungal pathogens, making it a candidate for developing new antifungal treatments .

2. Insecticidal and Bactericidal Effects
In addition to its antifungal properties, this compound also shows potential insecticidal and bactericidal activities. Studies have demonstrated that it can effectively combat pests such as insects and bacteria, which are critical threats in agricultural settings . Its effectiveness is attributed to its ability to disrupt biological processes in these organisms.

Applications in Agriculture

1. Herbicide Intermediates
this compound serves as an important intermediate in the synthesis of herbicides. The compound's structure allows it to be modified into various herbicidal formulations that target specific weed species while minimizing damage to crops .

2. Formulation of Pesticides
The compound can be incorporated into pesticide formulations due to its dual activity against fungi and insects. This makes it a valuable component in integrated pest management systems designed to control multiple types of pests simultaneously .

Case Studies

StudyFindings
U.S. Patent 3,562,284 Demonstrated the antifungal efficacy of this compound against various fungal strains .
Research on Insecticidal Properties Showed enhanced insecticidal activity compared to related thiadiazole compounds, indicating its potential for soil-insect control .
Synthesis Methods Various synthesis methods have been explored for producing this compound efficiently using different oxidizing agents and catalysts like tungsten and molybdenum .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparative Analysis

Physical and Chemical Properties

Property Target Compound F-8 Compound 6a Oxadiazole Analogue
Melting Point (°C) N/A 219.8–221.5 104–107 Not reported
Molecular Weight (g/mol) 232.20 ~500 (estimated) ~450 (estimated) ~350 (estimated)
Solubility Likely low (aprotic synthesis) Low (bulky substituents) Moderate (polar groups) Moderate (sulfonyl groups)

Bioactivity

Compound Activity Type Key Metrics Mechanism Insights
Target Compound Antifungal/Herbicidal Patent-reported efficacy Sulfonyl group enhances electrophilicity
Oxadiazole Analogue Antibacterial EC₅₀: 0.17 µg/mL (Xoo) Dual sulfonyl groups improve membrane penetration
Benzothiazole Hybrid Anticonvulsant 100% MES inhibition Hydrophobic benzothiazole enhances CNS uptake

Biological Activity

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, often referred to as TDA sulfone, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of antimicrobial and anticancer activities.

The molecular formula of this compound is C4H3F3N2O2S2C_4H_3F_3N_2O_2S_2, with a molecular weight of 232.21 g/mol. Its structure includes a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group. Key physical properties are summarized in the table below:

PropertyValue
Chemical FormulaC₄H₃F₃N₂O₂S₂
Molecular Weight232.21 g/mol
AppearanceWhite to off-white powder
Boiling Point269 °C
Density1.65 g/cm³
Flash Point116 °C

Synthesis

The synthesis of TDA sulfone involves the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using hydrogen peroxide in the presence of a tungsten catalyst. This method allows for the efficient conversion of the precursor compound into the desired sulfone derivative .

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activity. The presence of the thiadiazole moiety is crucial for this activity. For instance, studies have shown that related compounds can effectively combat various pathogenic microorganisms responsible for diseases such as tuberculosis and malaria .

Anticancer Activity

The anticancer potential of TDA sulfone has been explored through structure-activity relationship (SAR) studies. Compounds containing the thiadiazole ring have shown promising results against various cancer cell lines. For example, certain derivatives have exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin . The mechanism is believed to involve interaction with cellular targets that lead to apoptosis in cancer cells.

Case Studies

  • Anticancer Activity : A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiadiazole derivatives against resistant strains of bacteria. The results highlighted significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that TDA sulfone could serve as a lead compound for developing new antibiotics .

Q & A

Q. How do substituents affect nucleophilic substitution reactivity?

  • Methodological Answer: The trifluoromethyl group's strong electron-withdrawing effect deactivates the thiadiazole ring, reducing reactivity toward electrophiles. Conversely, methylsulfonyl enhances leaving-group ability in SNAr reactions. Hammett substituent constants (σₚ) guide predictive models for reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.